4-amino-N-(1H-indol-5-yl)butanamide
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-amino-N-(1H-indol-5-yl)butanamide |
InChI |
InChI=1S/C12H15N3O/c13-6-1-2-12(16)15-10-3-4-11-9(8-10)5-7-14-11/h3-5,7-8,14H,1-2,6,13H2,(H,15,16) |
InChI Key |
SUDZMWNBWMQOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide (CAS: 1401540-58-6)
This compound shares the N-(1H-indol-5-yl)butanamide core but incorporates a pyrimidinyl substituent on the amino group. Its molecular weight (323.4 g/mol) and formula (C₁₈H₂₁N₅O) differ significantly from the parent compound, suggesting divergent pharmacokinetic profiles .
Quinoline-Linked Indole Butanamides (3am, 3an, 3ao)
These derivatives (e.g., 3am: 4-(1H-indol-5-yl)-N-(quinolin-8-yl)butanamide) replace the amino group with a quinoline moiety. Key distinctions include:
Table 1: Comparison of Indole Butanamides
| Compound | Substituent | Molecular Formula | Yield (%) | Key Features |
|---|---|---|---|---|
| 4-amino-N-(1H-indol-5-yl)butanamide | Amino group | C₁₂H₁₅N₃O | N/A | Flexible backbone |
| 3am | Quinolin-8-yl | C₂₁H₁₈N₄O | 40 | Enhanced rigidity |
| CAS: 1401540-58-6 | Pyrimidin-2-yl | C₁₈H₂₁N₅O | N/A | Additional H-bonding sites |
Indole Acetamide Derivatives (10j–10m)
These compounds (e.g., 10j: N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) feature an acetamide linker instead of butanamide, with diverse aryl substituents. Key differences include:
Table 2: Indole Acetamides vs. Butanamides
| Parameter | Butanamides | Acetamides |
|---|---|---|
| Linker Length | 4-carbon chain | 2-carbon chain |
| Representative Yield (%) | 40 (3am) | 6–17 (10j–10m) |
| Melting Point Range (°C) | Not reported | 153–194 |
| Bioactivity | Underexplored | Anticancer (Bcl-2/Mcl-1) |
Sulfonamide-Based Indazole Derivatives
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide exemplifies sulfonamide analogs with antiproliferative activity. Unlike 4-amino-N-(1H-indol-5-yl)butanamide, these compounds leverage sulfonamide groups for enhanced acidity and solubility. Reported activity against murine cell lines suggests broader applications in oncology, though direct comparisons to indole butanamides are lacking .
Research Implications and Gaps
- Structural Optimization: The amino group in 4-amino-N-(1H-indol-5-yl)butanamide offers a site for functionalization, as seen in pyrimidine- or quinoline-substituted analogs .
- Biological Screening : While acetamides show anticancer activity , the biological profile of the parent butanamide remains unstudied.
- Synthetic Feasibility : Higher yields in butanamides (e.g., 3am at 40%) vs. acetamides (≤17%) suggest scalability advantages for further development .
Q & A
Q. What are the standard synthetic routes for 4-amino-N-(1H-indol-5-yl)butanamide, and what key reaction conditions are required?
The synthesis typically involves amidation or coupling reactions between indole derivatives and butanamide precursors. For example, a pyrimidine-substituted analog (4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide) is synthesized via multi-step protocols, including nucleophilic substitution and amide bond formation under anhydrous conditions using catalysts like HATU . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. How is the structural integrity of 4-amino-N-(1H-indol-5-yl)butanamide validated post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and carbon frameworks (e.g., indole NH signals at δ 10–12 ppm) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., HRMS matching calculated values within 2 ppm error) .
- Infrared Spectroscopy (IR) : To detect functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate anticancer potential, with IC₅₀ values compared to controls .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for 4-amino-N-(1H-indol-5-yl)butanamide derivatives?
- Factorial design experiments to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
- Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield by 15–20% .
Q. How do structural modifications (e.g., substituents on indole or butanamide) influence biological activity?
| Substituent | Position | Activity Trend | Source |
|---|---|---|---|
| Chlorine | Indole-4 | Increased cytotoxicity (IC₅₀ < 10 µM) | |
| Methoxy | Indole-5 | Reduced solubility but enhanced target binding | |
| Substituent effects are analyzed via structure-activity relationship (SAR) models, prioritizing electron-withdrawing groups for anticancer activity . |
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Meta-analysis of assay conditions: Cell line heterogeneity (e.g., HeLa vs. MCF-7) and incubation time (48 vs. 72 hrs) significantly impact results .
- Dose-response curve normalization using reference compounds (e.g., doxorubicin) to control for batch variability .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) identifies potential interactions with Bcl-2/Mcl-1 proteins, highlighting hydrogen bonds with indole NH and amide carbonyl .
- Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How is metabolic stability evaluated in preclinical studies?
- Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) under physiological pH and temperature .
- LC-MS/MS metabolite profiling detects oxidation products (e.g., hydroxylation at indole C-6) .
Methodological Considerations
Q. What strategies mitigate amide bond hydrolysis during in vivo assays?
- Prodrug design : Mask the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
- PEGylation : Improves plasma stability by reducing enzymatic access .
Q. How are off-target effects minimized in kinase inhibition studies?
- Selectivity profiling across kinase panels (e.g., 400+ kinases via KINOMEscan) identifies promiscuous binding .
- Crystallography resolves binding site interactions to guide rational substituent addition (e.g., bulkier groups to block non-specific pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
